1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propan-1-one

Description

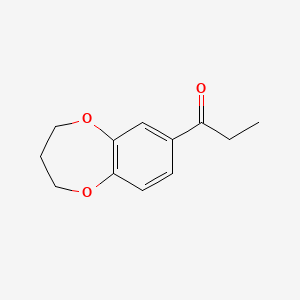

The compound 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propan-1-one features a benzodioxepin core fused with a three-carbon ketone (propan-1-one) substituent. The benzodioxepin scaffold is a seven-membered heterocyclic ring containing two oxygen atoms, which confers unique electronic and steric properties.

Key structural analogs include:

- Ethanone derivatives: Acetyl-substituted benzodioxepins (e.g., 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one, CAS 22776-09-6).

- Halogenated derivatives: Bromo- or chloro-substituted ketones (e.g., 1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one, CAS 175136-35-3).

- Propenone derivatives: Compounds with α,β-unsaturated ketone moieties (e.g., 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-phenyl-2-propen-1-one, CAS 111039-00-0).

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-2-10(13)9-4-5-11-12(8-9)15-7-3-6-14-11/h4-5,8H,2-3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTSBSCIGLWOZGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC2=C(C=C1)OCCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70149455 | |

| Record name | 1-Propanone, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70149455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111038-94-9 | |

| Record name | 1-Propanone, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111038949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanone, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70149455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propan-1-one typically involves the cyclization of catechol derivatives with appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodioxepine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted benzodioxepine derivatives.

Scientific Research Applications

1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propan-1-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects in various medical conditions.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Molecular and Structural Comparisons

The table below summarizes critical data for benzodioxepin-based ketones, highlighting variations in substituents, molecular weight, and functional groups:

Functional Group Impact on Properties

- Ethanone vs.

- Halogenation : Bromo or chloro substituents increase molecular weight and polarizability, influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Propenone Moieties: The α,β-unsaturated ketone in propenone derivatives (e.g., CAS 111039-00-0) enables conjugation, affecting electronic properties and stability .

Biological Activity

1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)propan-1-one is a compound belonging to the benzodioxepin class, characterized by its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H12O3

- Molecular Weight : 192.21 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The compound exhibits several pharmacological properties:

Anticancer Activity

Recent research indicates that derivatives of benzodioxepins, including this compound, may possess anticancer properties. The mechanism involves:

- Inhibition of Key Enzymes : The compound has shown potential in inhibiting topoisomerases and kinases involved in cell proliferation.

- Induction of Apoptosis : It may activate pro-apoptotic pathways while inhibiting anti-apoptotic proteins, leading to increased cancer cell death .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Its derivatives have been studied for their efficacy against various bacterial strains:

- In vitro Studies : Some derivatives demonstrated significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 2–64 μg/mL against multidrug-resistant strains .

Study 1: Anticancer Mechanism

A study focused on the effect of benzodioxepin derivatives on cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study utilized various assays to measure apoptosis and cell cycle arrest, confirming the compound's role in inducing cancer cell death through apoptotic pathways .

Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial effects of benzodioxepin derivatives were evaluated against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited strong antibacterial properties and low cytotoxicity towards human cells. These findings highlight the potential of these compounds in developing new antibiotics .

Table of Biological Activities

Q & A

Q. Basic

- NMR : H and C NMR confirm the benzodioxepin scaffold and propanone moiety (e.g., carbonyl peak at ~200 ppm) .

- HPLC : Purity (>95%) is validated using reversed-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]+ at m/z 193.21 (CHO) .

What strategies mitigate diketone byproduct formation during synthesis?

Advanced

Diketone impurities arise from over-acylation. To suppress this:

- Use stoichiometric control (limiting acylating agents).

- Employ low temperatures (0–5°C) during acylation.

- Purify intermediates via recrystallization in ethanol/water mixtures .

How does the compound’s solubility vary with solvent polarity?

Basic

The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in polar aprotic solvents (e.g., DMSO, 25 mg/mL) and moderately in ethanol (5–10 mg/mL). LogP values (2.8–3.1) predict moderate lipophilicity, validated via shake-flask partitioning .

What computational models predict its pharmacokinetic properties?

Q. Advanced

- ADMET Prediction : Tools like SwissADME estimate moderate blood-brain barrier permeability (BBB+) and CYP3A4 inhibition risk.

- Molecular Dynamics : Simulations reveal stable binding to cytochrome P450 enzymes, suggesting hepatic metabolism as a clearance pathway .

What is the molecular weight and formula of the compound?

Basic

Molecular formula: CHO

Molecular weight: 192.21 g/mol (confirmed via HRMS and elemental analysis) .

How can researchers resolve spectral data contradictions during characterization?

Advanced

Discrepancies in NMR or IR data often arise from tautomerism or polymorphic forms. Solutions include:

- Variable-temperature NMR to identify dynamic equilibria.

- X-ray crystallography to resolve absolute configuration .

- Cross-validation with synthetic intermediates (e.g., boronic acid derivatives, CAS 279261-89-1) .

What structural modifications improve metabolic stability for in vivo studies?

Q. Advanced

- Deuterium incorporation : Replacing hydrogen at the α-carbon with deuterium reduces CYP450-mediated oxidation.

- Fluorination : Adding fluorine at the benzodioxepin 3-position enhances metabolic resistance (see CAS 23384-72-7 for analogous strategies) .

What safety protocols are advised when handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.